molecular formula C22H18N2 B6119989 4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyridine

4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyridine

Cat. No.: B6119989
M. Wt: 310.4 g/mol
InChI Key: HSUSOWZBLXRRIE-UHFFFAOYSA-N
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Description

4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyridine is a heterocyclic compound that features a pyridine ring substituted with a 1-methylpyrrole group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyridine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution on the Pyridine Ring: The pyridine ring can be functionalized through various methods, including the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyridine in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.

    Substitution: Electrophilic substitution reactions can take place on the phenyl rings, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biological pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • 4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyrimidine
  • 4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyrazine
  • 4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyrrole

Comparison:

  • Structural Differences: While these compounds share a similar core structure, the heterocyclic ring varies (pyridine, pyrimidine, pyrazine, pyrrole), leading to differences in chemical reactivity and biological activity.
  • Uniqueness: 4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyridine is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings, which confer distinct electronic and steric properties.

Properties

IUPAC Name

4-(1-methylpyrrol-3-yl)-2,6-diphenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-24-13-12-19(16-24)20-14-21(17-8-4-2-5-9-17)23-22(15-20)18-10-6-3-7-11-18/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUSOWZBLXRRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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